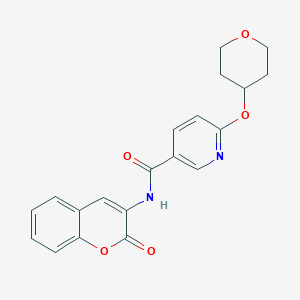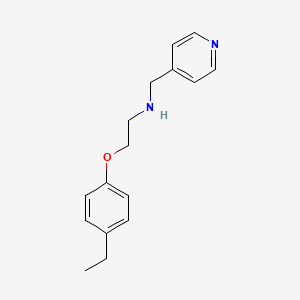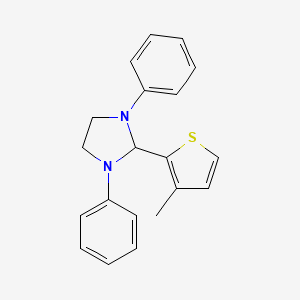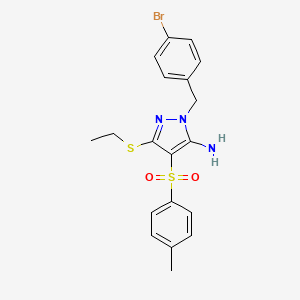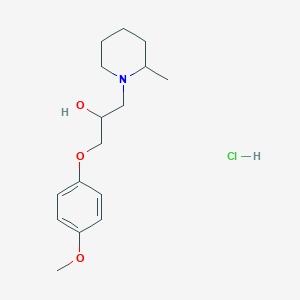![molecular formula C11H15N5O3 B2740277 6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one CAS No. 1803586-37-9](/img/structure/B2740277.png)
6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one” is a chemical with the CAS Number: 1803586-37-9 . It has a molecular weight of 265.27 . The IUPAC name for this compound is 6-(2-(dimethylamino)pyrimidin-5-yl)-5-nitropiperidin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N5O3/c1-15(2)11-12-5-7(6-13-11)10-8(16(18)19)3-4-9(17)14-10/h5-6,8,10H,3-4H2,1-2H3,(H,14,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one” include a molecular weight of 265.27 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
A study explored the hydrogen-bonded structures in related pyrimidinone compounds, highlighting the significance of intramolecular N-H...O hydrogen bonds. These bonds contribute to the stabilization of molecular structures, which is crucial for understanding the reactivity and interaction of such compounds in various chemical contexts (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Antimicrobial Activity
Another study focused on the synthesis of new pyrimidinones and their derivatives, demonstrating their potential antimicrobial properties. The research indicates that these compounds could be explored further for their utility in combating microbial infections, which is a significant area of interest in medical and pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Electrophilic Substitution Reactions
Electrophilic substitution reactions of thienopyrimidinones were investigated, shedding light on the reactivity of these compounds under various conditions. This research is fundamental for synthetic chemists looking to design and execute novel organic transformations (Zh. et al., 2013).
Microwave-Assisted Synthesis
The efficiency of microwave irradiation in synthesizing thiazolopyrimidinones was examined, offering insights into more sustainable and time-efficient synthetic methodologies. Such studies are vital for developing greener chemistry practices and enhancing the synthesis of complex molecules (Djekou et al., 2006).
Molecular Recognition and Antibacterial Properties
Research on bis-pyrimidine compounds revealed their structural basis for molecular recognition and highlighted their antibacterial properties. Understanding these interactions is crucial for the development of new drugs and therapeutic agents (Roy et al., 2014).
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .
Propiedades
IUPAC Name |
6-[2-(dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-15(2)11-12-5-7(6-13-11)10-8(16(18)19)3-4-9(17)14-10/h5-6,8,10H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYOIUCGBXXRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

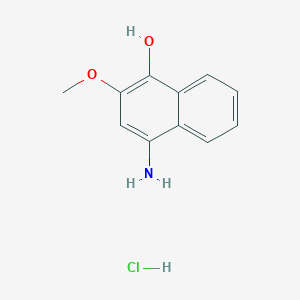
![3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile](/img/structure/B2740201.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2740202.png)
![1-[(3,4-Difluorophenyl)methyl]piperidin-3-ol](/img/structure/B2740203.png)
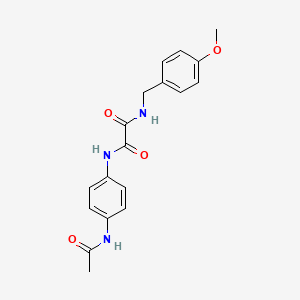
![1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2740205.png)
![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)
![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)
